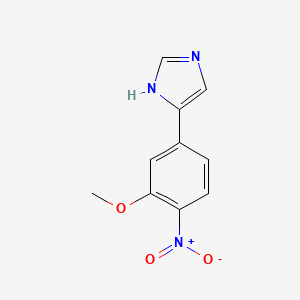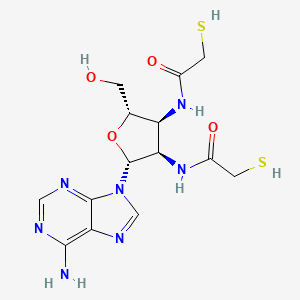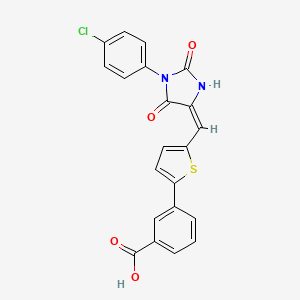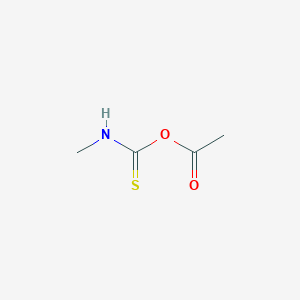
3,6-Dimethylheptane-1,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethylheptane-1,5-diol is an organic compound with the molecular formula C9H20O2 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a heptane backbone with methyl groups at the 3rd and 6th positions
準備方法
Synthetic Routes and Reaction Conditions
3,6-Dimethylheptane-1,5-diol can be synthesized through several methods:
Reduction of Diketones: One common method involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Dihydroxylation of Alkenes: Another approach is the dihydroxylation of alkenes, which can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
化学反応の分析
Types of Reactions
3,6-Dimethylheptane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
科学的研究の応用
3,6-Dimethylheptane-1,5-diol has several applications in scientific research:
作用機序
The mechanism of action of 3,6-Dimethylheptane-1,5-diol involves its interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity and function. Additionally, the compound can participate in various biochemical pathways, affecting cellular processes .
類似化合物との比較
Similar Compounds
- 2,4-Dimethylheptane-1,5-diol
- 3,5-Dimethylheptane-1,5-diol
- 3,6-Dimethylhexane-1,5-diol
Uniqueness
3,6-Dimethylheptane-1,5-diol is unique due to its specific branching pattern and the positions of the hydroxyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
特性
分子式 |
C9H20O2 |
|---|---|
分子量 |
160.25 g/mol |
IUPAC名 |
3,6-dimethylheptane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-7(2)9(11)6-8(3)4-5-10/h7-11H,4-6H2,1-3H3 |
InChIキー |
BSFHRMNSKZRARM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CC(C)CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12927942.png)

![rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12927969.png)


